2,4-dichloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methylbenzenesulfonamide
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Description
2,4-dichloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2N3O2S and its molecular weight is 374.28. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Molecular Structure
The crystal structure analysis of sulfonamide derivatives has revealed insights into tautomerism, a property that affects the compound's reactivity and interactions. For instance, the study of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide demonstrates the use of DFT-D calculations and solid-state NMR to distinguish tautomers, highlighting the complexity of sulfonamide chemistry and its implications for material science and drug design (Xiaozhou Li et al., 2014).
Antimicrobial and Antiproliferative Agents
Research on sulfonamide derivatives has also highlighted their potential as antimicrobial and antiproliferative agents. The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown significant biological activity, including cytotoxicity against human cell lines, indicating their potential in developing new therapeutic agents (Shimaa M. Abd El-Gilil, 2019).
Catalysis in Organic Synthesis
Sulfonamide compounds have been utilized as catalysts in organic synthesis. For example, N-heterocyclic carbenes derived from imidazole sulfonamides have shown efficiency in transesterification and acylation reactions, emphasizing their role in facilitating complex synthetic pathways in pharmaceutical and material chemistry (G. Grasa et al., 2003).
Anticancer Activities
Furthermore, sulfonamide derivatives have been investigated for their anticancer activities, with studies revealing their mechanisms of action, including inducing apoptosis and autophagy pathways. The inhibition of carbonic anhydrase enzymes by these compounds suggests their therapeutic potential against various cancer types, highlighting the importance of sulfonamides in medicinal chemistry (H. Gul et al., 2018).
Properties
IUPAC Name |
2,4-dichloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S/c1-10-8-14(13(17)9-12(10)16)23(21,22)19-5-7-20-6-4-18-15(20)11-2-3-11/h4,6,8-9,11,19H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXBVXIWENCQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCN2C=CN=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.